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Compound of Interest

Compound Name: 4-Methyl-2-heptanone

Cat. No.: B1266389 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-methyl-2-
heptanone, tailored for researchers, scientists, and professionals in drug development. It

includes detailed spectroscopic data (NMR, IR, and Mass Spectrometry), experimental

protocols for data acquisition, and a workflow visualization.

Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 4-methyl-2-heptanone (CAS No: 6137-06-0).[1] The data is

summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified ¹H NMR data for 4-methyl-2-heptanone is not readily available

in public databases. The data presented here is based on established principles of NMR

spectroscopy and predicted values for similar ketone structures. Protons nearer to the electron-

withdrawing carbonyl group are expected to be deshielded and appear at a higher chemical

shift (ppm).[2]

¹H NMR (Predicted)
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Protons
Chemical Shift
(ppm)

Multiplicity Integration

H-1 ~2.1 s 3H

H-3 ~2.4 d 2H

H-4 ~1.8 m 1H

H-5 ~1.2-1.4 m 2H

H-6 ~1.2-1.4 m 2H

H-7 ~0.9 t 3H

4-CH₃ ~0.9 d 3H

¹³C NMR

While a full experimental spectrum is not publicly available, some data can be found through

chemical databases.[3] The following table combines available information with predicted

chemical shifts, which are valuable for structural confirmation. The carbonyl carbon is

characteristically found significantly downfield.[4]

Carbon Chemical Shift (ppm)

C-1 ~30

C-2 (C=O) >200

C-3 ~52

C-4 ~35

C-5 ~30

C-6 ~20

C-7 ~14

4-CH₃ ~23
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Infrared (IR) Spectroscopy
The IR spectrum of 4-methyl-2-heptanone is characterized by a strong absorption band

corresponding to the carbonyl (C=O) stretch, a key indicator for ketones.[5]

Wavenumber (cm⁻¹) Intensity Assignment

~2960 Strong C-H stretch (alkane)

~1718 Strong C=O stretch (ketone)

~1460 Medium C-H bend (alkane)

~1370 Medium C-H bend (alkane)

Mass Spectrometry (MS)
The mass spectrum of 4-methyl-2-heptanone provides information about its molecular weight

and fragmentation pattern under electron ionization (EI). The molecular ion peak [M]⁺ is

expected at m/z 128, corresponding to the molecular weight of the compound (C₈H₁₆O).[1]

m/z Relative Intensity Assignment

128 Low [M]⁺ (Molecular Ion)

113 Medium [M - CH₃]⁺

85 High [M - C₃H₇]⁺

71 High [M - C₄H₉]⁺

58 High McLafferty rearrangement

43 Very High (Base Peak) [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.
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NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-methyl-2-heptanone.

Methodology:

Sample Preparation: A sample of 5-10 mg of 4-methyl-2-heptanone is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard

for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition:

The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

The magnetic field is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

For ¹H NMR, a standard pulse-acquire sequence is used.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum to single lines for each unique carbon.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce

the frequency-domain spectrum. Phase and baseline corrections are applied, and the

spectrum is calibrated using the TMS signal.

IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid 4-methyl-2-heptanone.

Methodology:

Sample Preparation: As 4-methyl-2-heptanone is a liquid, a "neat" sample is prepared. A

single drop of the pure liquid is placed on the surface of one salt plate (e.g., NaCl or KBr). A
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second salt plate is carefully placed on top to create a thin liquid film between the plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty spectrometer is collected to account for atmospheric

CO₂ and H₂O.

The "sandwich" of salt plates containing the sample is placed in the spectrometer's sample

holder.

The sample spectrum is then recorded. The instrument automatically subtracts the

background spectrum.

Data Processing: The resulting spectrum, typically plotted as transmittance versus

wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands.

Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic

fragments of 4-methyl-2-heptanone.

Methodology:

Sample Introduction: For a volatile compound like 4-methyl-2-heptanone, Gas

Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected

into a gas chromatograph, which separates it from any impurities. The separated compound

then flows directly into the mass spectrometer.

Ionization: Electron Ionization (EI) is typically used. The sample molecules are bombarded

with a high-energy electron beam (usually 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: An electron multiplier detects the ions, and the signal is processed by a computer

to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
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Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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